![molecular formula C27H22N2O2 B14204441 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- CAS No. 848780-17-6](/img/structure/B14204441.png)
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two methoxyphenyl groups and a pyridinyl group attached to the indole core, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
1H-Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
2,3-Bis(4-methoxyphenyl)-1H-indole: Shares structural similarities but differs in the position of the methoxyphenyl groups.
4,6-Bis(1H-indole-3-yl)pyrimidine: Contains indole groups attached to a pyrimidine core
Uniqueness
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- is unique due to its specific arrangement of methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
848780-17-6 |
|---|---|
分子式 |
C27H22N2O2 |
分子量 |
406.5 g/mol |
IUPAC名 |
3-[2,6-bis(4-methoxyphenyl)pyridin-4-yl]-1H-indole |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-11-7-18(8-12-21)26-15-20(24-17-28-25-6-4-3-5-23(24)25)16-27(29-26)19-9-13-22(31-2)14-10-19/h3-17,28H,1-2H3 |
InChIキー |
OXJWUVSWQBOWHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
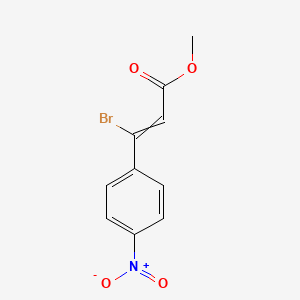
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
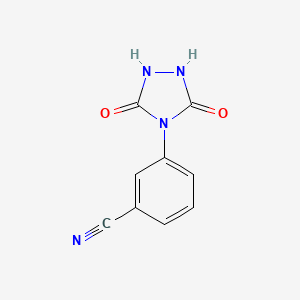
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
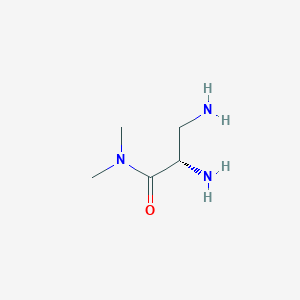
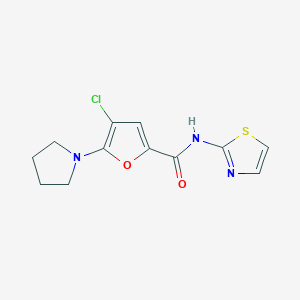
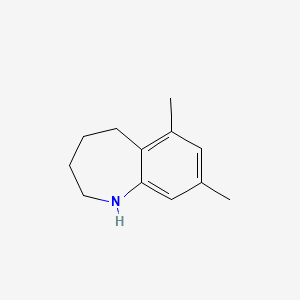
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
